LY456236

Description

Properties

IUPAC Name |

6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2.ClH/c1-20-12-5-3-11(4-6-12)19-16-14-9-13(21-2)7-8-15(14)17-10-18-16;/h3-10H,1-2H3,(H,17,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKFOWUSTVWZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432962 | |

| Record name | LY 456236 HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338736-46-2, 338738-57-1 | |

| Record name | LY-456236 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338736462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 456236 HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 338736-46-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LY-456236 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU75F68HWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

LY456236 mechanism of action in neurons

No Publicly Available Data on the Neuronal Mechanism of Action for LY456236

An exhaustive search of publicly available scientific literature, clinical trial databases, and pharmaceutical company disclosures has yielded no specific information regarding the mechanism of action of the compound designated as this compound in neurons. This designation appears to be an internal development code, likely from Eli Lilly and Company, for a compound that has not been advanced into stages of development that would necessitate public disclosure of its scientific details.

Efforts to identify alternative names or further details about this compound have been unsuccessful. The search results did not provide any link to a publicly recognized drug name or a compound with published preclinical or clinical data.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to this compound's effects in neurons. The core requirements of the request cannot be met due to the absence of foundational information in the public domain.

It is possible that this compound was a candidate compound in early-stage discovery that was discontinued before any significant findings were published. Pharmaceutical companies often investigate numerous compounds that do not proceed to clinical development, and information about these compounds is rarely made public.

For researchers, scientists, and drug development professionals interested in novel neuronal mechanisms, it is recommended to focus on compounds with available data in the scientific literature and public databases.

An In-Depth Technical Guide to the Selective mGlu1 Receptor Antagonist LY456236

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY456236 is a potent and selective antagonist of the metabotropic glutamate receptor 1 (mGlu1). This document provides a comprehensive technical overview of this compound, including its pharmacological properties, underlying mechanism of action, and detailed experimental protocols for its characterization. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the study of glutamatergic signaling and the development of novel therapeutics targeting mGlu1 receptors.

Introduction

Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system. Among the eight subtypes, mGlu1 is predominantly expressed in the cerebellum, hippocampus, thalamus, and substantia nigra. Its involvement in various neurological and psychiatric disorders has made it an attractive target for drug discovery. This compound, identified as 6-Methoxy-N-(4-methoxyphenyl)-4-quinazolinamine hydrochloride, has emerged as a key pharmacological tool for investigating the physiological and pathological roles of the mGlu1 receptor due to its high selectivity.

Chemical Properties

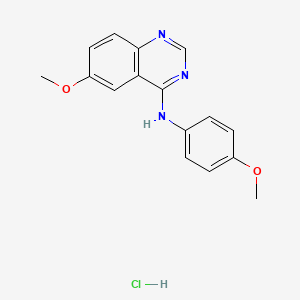

A two-dimensional representation of the chemical structure of this compound is provided below.

Chemical Name: 6-Methoxy-N-(4-methoxyphenyl)-4-quinazolinamine hydrochloride

Pharmacological Data

The in vitro and in vivo pharmacological profile of this compound highlights its potency and selectivity for the mGlu1 receptor.

| Parameter | Value | Species | Assay/Model |

| IC50 (mGlu1) | 143 nM | - | In vitro |

| IC50 (mGlu5) | > 10 µM | - | In vitro |

| ED50 | 28 mg/kg | Mouse | Formalin-induced hyperalgesia |

| ED50 | 16.3 mg/kg | Rat | Formalin-induced hyperalgesia |

Mechanism of Action and Signaling Pathways

This compound functions as a selective antagonist at the mGlu1 receptor. By binding to this receptor, it blocks the downstream signaling cascades typically initiated by the endogenous ligand, glutamate. The primary signaling pathway of the mGlu1 receptor involves its coupling to Gq/G11 proteins.

Upon activation by glutamate, the mGlu1 receptor activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These second messengers, in turn, modulate a variety of downstream cellular processes. This compound exerts its effect by preventing this cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

In Vitro: Calcium Mobilization Assay

This assay is used to determine the antagonist activity of this compound at the mGlu1 receptor by measuring changes in intracellular calcium concentration.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu1 receptor are cultured in appropriate media.

-

Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 30-60 minutes at 37°C.

-

Compound Addition: Various concentrations of this compound are added to the wells, and the plate is incubated for a further 15-30 minutes.

-

Agonist Stimulation: A known mGlu1 receptor agonist (e.g., L-glutamate or (S)-3,5-dihydroxyphenylglycine (DHPG)) is added to the wells to stimulate calcium influx.

-

Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured immediately using a fluorescence plate reader (e.g., a FLIPR system).

-

Data Analysis: The antagonist effect of this compound is quantified by determining the concentration that inhibits 50% of the agonist-induced calcium response (IC50).

In Vivo: Formalin-Induced Hyperalgesia Model

This animal model is utilized to assess the analgesic properties of this compound.

Methodology:

-

Animal Acclimatization: Male Sprague-Dawley rats or Swiss Webster mice are acclimatized to the testing environment.

-

Drug Administration: this compound is administered, typically via intraperitoneal (i.p.) injection, at various doses. A vehicle control group is also included.

-

Formalin Injection: After a predetermined pretreatment time, a dilute solution of formalin is injected subcutaneously into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately following the formalin injection, the animals are observed, and the time spent licking, biting, or flinching the injected paw is recorded. This is typically done in two phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-40 minutes).

-

Data Analysis: The analgesic effect of this compound is determined by its ability to reduce the nociceptive behaviors in the late phase compared to the vehicle-treated group. The dose that produces a 50% reduction in the pain response (ED50) is calculated.

Conclusion

This compound is a valuable pharmacological tool for the investigation of the mGlu1 receptor. Its high selectivity and demonstrated in vitro and in vivo activity make it an ideal compound for elucidating the role of mGlu1 in health and disease. The experimental protocols detailed in this guide provide a robust framework for the continued study of this and other selective mGlu1 receptor antagonists.

The Discovery and Synthesis of LY456236: A Non-Competitive mGlu1 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LY456236 is a potent and selective, non-competitive antagonist of the metabotropic glutamate receptor 1 (mGlu1). This document provides a comprehensive overview of the available technical information regarding this compound, including its biochemical activity, a plausible synthetic route, detailed experimental protocols for its characterization, and its mechanism of action within the relevant signaling pathway. While specific details of its original discovery by Eli Lilly and the exact synthetic procedures are not extensively documented in publicly available literature, this guide consolidates the known data and provides representative methodologies for its scientific evaluation.

Introduction

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system. The mGlu1 receptor, in particular, is predominantly expressed in the cerebellum, hippocampus, and thalamus, and is implicated in various neurological and psychiatric disorders. Its activation leads to the hydrolysis of phosphoinositides, resulting in an increase in intracellular calcium levels. Consequently, selective antagonists of the mGlu1 receptor, such as this compound, are valuable tools for neuroscience research and hold potential as therapeutic agents. This compound distinguishes itself as a non-competitive antagonist, offering a different mode of receptor modulation compared to competitive antagonists that bind to the glutamate binding site.

Quantitative Data

The following tables summarize the reported in vitro activities of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay | IC50 | Reference |

| mGlu1 Receptor | Inhibition of Inositol Phosphate Hydrolysis | 143 nM | [1] |

| mGlu1 Receptor | Inhibition of Agonist-Induced Phosphoinositide Hydrolysis | 140 nM | [2] |

| mGlu5 Receptor | Not specified | > 10 µM | [1] |

Table 2: Off-Target Activity of this compound

| Target | Assay | IC50 | Reference |

| Epidermal Growth Factor Receptor (EGFR) | Inhibition of EGFR | 0.91 µM | [1] |

Plausible Synthesis of this compound

While the specific synthesis protocol for this compound is not publicly detailed, a plausible synthetic route can be devised based on established methods for the synthesis of analogous 4-anilinoquinazoline derivatives. The proposed synthesis involves a two-step process starting from 4-chloro-6-methoxyquinazoline.

Step 1: Synthesis of 4-chloro-6-methoxyquinazoline

The synthesis of the key intermediate, 4-chloro-6-methoxyquinazoline, can be achieved from 4-hydroxy-3-methoxybenzonitrile through a series of reactions including nitration, reduction, cyclization with formamide, and subsequent chlorination using a reagent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Step 2: N-Arylation of 4-chloro-6-methoxyquinazoline with 4-methoxyaniline

The final step involves the nucleophilic aromatic substitution reaction between 4-chloro-6-methoxyquinazoline and 4-methoxyaniline. This reaction is typically carried out in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), often in the presence of a base to neutralize the HCl generated during the reaction. The hydrochloride salt of this compound can be obtained by treating the free base with hydrochloric acid.

Experimental Protocols

The following are detailed, representative protocols for the key experiments used to characterize the activity of this compound.

Phosphoinositide Hydrolysis Assay

This assay measures the ability of a compound to inhibit the agonist-induced production of inositol phosphates, a downstream signaling event of mGlu1 receptor activation.

Materials:

-

HEK293 cells stably expressing the human mGlu1 receptor.

-

[³H]myo-inositol.

-

Cell culture medium (e.g., DMEM).

-

Assay buffer (e.g., HEPES-buffered saline).

-

Agonist (e.g., Glutamate or Quisqualate).

-

This compound.

-

Lysis buffer (e.g., 0.1 M formic acid).

-

Anion exchange chromatography columns (e.g., Dowex AG1-X8).

-

Scintillation cocktail and counter.

Procedure:

-

Cell Culture and Labeling:

-

Plate the mGlu1-expressing HEK293 cells in 24-well plates.

-

Incubate the cells with [³H]myo-inositol (1 µCi/well) in inositol-free medium for 16-24 hours to allow for incorporation into cellular phosphoinositides.

-

-

Assay:

-

Wash the cells with assay buffer to remove unincorporated [³H]myo-inositol.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes.

-

Stimulate the cells with a sub-maximal concentration (e.g., EC₈₀) of an mGlu1 receptor agonist for 30-60 minutes at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer.

-

Incubate on ice for at least 30 minutes.

-

-

Quantification:

-

Apply the cell lysates to anion exchange columns.

-

Wash the columns to remove free inositol.

-

Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

Measure the radioactivity of the eluate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the agonist response for each concentration of this compound.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

EGFR Tyrosine Kinase Inhibition Assay

This assay determines the inhibitory activity of this compound against the epidermal growth factor receptor (EGFR) tyrosine kinase.

Materials:

-

Recombinant human EGFR kinase.

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).

-

ATP.

-

Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

-

This compound.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or anti-phosphotyrosine antibody).

-

Microplate reader.

Procedure:

-

Reaction Setup:

-

In a 96-well plate, add the kinase buffer, the peptide substrate, and varying concentrations of this compound or vehicle.

-

Add the recombinant EGFR kinase to each well.

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

-

Initiation of Kinase Reaction:

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 30°C or 37°C for a specified time (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction and measure the amount of ADP produced (using a luminescent assay like ADP-Glo™) or the extent of substrate phosphorylation (using an ELISA-based method with an anti-phosphotyrosine antibody).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of EGFR kinase activity for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

-

Signaling Pathway and Mechanism of Action

This compound acts as a non-competitive antagonist at the mGlu1 receptor. This means it does not bind to the orthosteric site where the endogenous ligand glutamate binds. Instead, it binds to an allosteric site on the receptor, inducing a conformational change that prevents the receptor from being activated even when glutamate is bound.

The canonical signaling pathway for the mGlu1 receptor involves its coupling to the Gαq/11 G protein. Upon activation by an agonist, the Gαq subunit activates phospholipase C (PLC), which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

By binding to an allosteric site, this compound prevents the conformational changes necessary for G protein coupling and subsequent activation of PLC, thereby inhibiting the entire downstream signaling cascade.

Visualization of the Signaling Pathway

Conclusion

This compound is a valuable pharmacological tool for studying the role of the mGlu1 receptor in the central nervous system. Its characterization as a potent and selective non-competitive antagonist highlights its potential for therapeutic development. This guide provides a foundational understanding of its biochemical properties, a plausible synthetic approach, and detailed methodologies for its in vitro evaluation. Further research into its in vivo efficacy and pharmacokinetic properties will be crucial in determining its future clinical applications.

References

In-depth Pharmacological Profile of LY456236: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY456236 is identified in publicly available, albeit limited, scientific resources as a selective antagonist for the 5-HT1D receptor. However, a comprehensive search for its detailed pharmacological profile, including extensive quantitative data, specific experimental protocols, and associated signaling pathways, reveals a significant scarcity of information in the public domain. This suggests that this compound is likely an early-stage investigational compound with a proprietary data set that has not been widely published. This guide summarizes the available information and outlines the general methodologies and pathways relevant to a compound of this class, while clearly noting the absence of specific data for this compound.

Mechanism of Action

Based on the limited available information, this compound is classified as a selective 5-HT1D receptor antagonist. The 5-HT1D receptor is a subtype of the serotonin receptor family, which are G-protein coupled receptors (GPCRs). As an antagonist, this compound would bind to the 5-HT1D receptor and block the downstream signaling typically initiated by the endogenous ligand, serotonin (5-hydroxytryptamine).

General Signaling Pathway for 5-HT1D Receptor Antagonism

In the absence of specific data for this compound, a generalized signaling pathway for a 5-HT1D receptor antagonist is depicted below. 5-HT1D receptors are typically coupled to Gi/o proteins. Activation of these receptors by an agonist (like serotonin) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. An antagonist like this compound would prevent this cascade.

Caption: Generalized signaling pathway for a 5-HT1D receptor antagonist.

Quantitative Pharmacological Data

A thorough search for quantitative data such as binding affinities (Ki), potency (IC50/EC50), and pharmacokinetic parameters for this compound did not yield any specific values from published studies. For a compound in this class, such data would typically be presented as follows:

Table 1: Hypothetical In Vitro Receptor Binding Profile for this compound

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Human 5-HT1D | Data Not Available |

| Human 5-HT1A | Data Not Available |

| Human 5-HT1B | Data Not Available |

| Human 5-HT2A | Data Not Available |

| Human Dopamine D2 | Data Not Available |

| Human Adrenergic α1 | Data Not Available |

Table 2: Hypothetical Functional Activity Profile for this compound

| Assay Type | Parameter | Value |

| [³⁵S]GTPγS Binding Assay | IC50 (nM) | Data Not Available |

| cAMP Accumulation Assay | IC50 (nM) | Data Not Available |

Experimental Protocols

Detailed experimental protocols for studies involving this compound are not publicly available. Below are generalized methodologies that would typically be employed to characterize a novel 5-HT1D receptor antagonist.

Radioligand Binding Assays

This method is used to determine the binding affinity of a compound for a specific receptor.

Caption: General workflow for a radioligand binding assay.

Functional Assays (e.g., cAMP Assay)

These assays measure the functional consequence of receptor binding, in this case, the antagonism of agonist-induced inhibition of cAMP production.

Caption: General workflow for a functional cAMP assay.

Conclusion

While this compound is identified as a selective 5-HT1D receptor antagonist, there is a notable absence of detailed, publicly available pharmacological data. The information required to construct a comprehensive technical guide, including quantitative metrics, specific experimental procedures, and validated signaling pathways, is not present in the accessible scientific literature. The diagrams and methodologies presented here are based on the general principles of pharmacology for this class of compounds and should be considered illustrative in the absence of specific data for this compound. For detailed information, direct inquiry to the originating pharmaceutical entity may be necessary.

LY456236: A Selective mGluR1 Antagonist for Neuroscience Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LY456236, also known as MPMQ hydrochloride, is a potent and selective antagonist of the metabotropic glutamate receptor 1 (mGluR1). As a member of the Group I mGluRs, mGluR1 is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its involvement in a variety of neurological and psychiatric disorders has made it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols for its characterization, and its potential applications in neuroscience research.

Mechanism of Action

This compound exerts its effects by selectively blocking the mGluR1 receptor, thereby inhibiting the downstream signaling cascades initiated by glutamate, the primary excitatory neurotransmitter in the central nervous system. The binding of glutamate to mGluR1 typically activates a Gq/11 G-protein, which in turn stimulates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is integral to numerous cellular processes, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular models of learning and memory. By antagonizing mGluR1, this compound effectively dampens this cascade, making it a valuable tool for studying the physiological and pathological roles of mGluR1 signaling.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Receptor Binding and Potency

| Parameter | Receptor | Value | Reference |

| IC50 | mGluR1 | 143 nM | |

| IC50 | mGluR5 | > 10 µM |

Table 2: In Vivo Efficacy in Animal Models

| Model | Species | Endpoint | ED50 | Reference |

| Formalin-induced hyperalgesia | Mouse | Reduction of hyperalgesic behavior | 28 mg/kg | |

| Formalin-induced hyperalgesia | Rat | Reduction of hyperalgesic behavior | 16.3 mg/kg | |

| 6 Hz Seizure Model | Mouse | Protection from seizures | - | [1] |

| Maximal Electroshock (MES) Seizure Model | Mouse | Protection from tonic extension | - | [1] |

Signaling Pathways and Experimental Workflows

mGluR1 Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the activation of the mGluR1 receptor. This compound acts by blocking the initial binding of glutamate to the receptor.

Experimental Workflow: Anticonvulsant Activity Assessment

The following diagram outlines a typical experimental workflow to assess the anticonvulsant properties of this compound in a rodent model.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Receptor Binding Assay (Hypothetical Protocol)

-

Objective: To determine the binding affinity (IC50) of this compound for mGluR1 and mGluR5.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human mGluR1 or mGluR5.

-

Radioligand: [3H]-R214127 (a high-affinity mGluR1 antagonist radioligand).

-

Procedure:

-

Cell membranes are prepared from the transfected CHO cells.

-

A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Non-specific binding is determined in the presence of an excess of a non-labeled mGluR1 antagonist.

-

After incubation, the membranes are harvested by rapid filtration and washed to remove unbound radioligand.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

The IC50 value is calculated by non-linear regression analysis of the competition binding data.

-

In Vivo Formalin-Induced Hyperalgesia Model

-

Objective: To assess the anti-nociceptive effects of this compound.

-

Animal Models: Male CD-1 mice or Sprague-Dawley rats.

-

Procedure:

-

Animals are habituated to the testing environment.

-

This compound or vehicle is administered (e.g., intraperitoneally) at various doses.

-

After a pre-treatment period, a dilute solution of formalin is injected into the plantar surface of one hind paw.

-

The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the early phase (0-5 minutes post-formalin) and the late phase (15-30 minutes post-formalin).

-

The anti-nociceptive effect is quantified as a reduction in the duration of nociceptive behaviors in the late phase compared to the vehicle-treated group.

-

The ED50 value is calculated from the dose-response curve.

-

In Vivo 6 Hz and Maximal Electroshock (MES) Seizure Models

-

Objective: To evaluate the anticonvulsant activity of this compound.

-

Animal Model: Male CF-1 mice.

-

Procedure for 6 Hz Model:

-

This compound or vehicle is administered at various doses.

-

After a pre-treatment period, a low-frequency (6 Hz) electrical stimulus is delivered via corneal electrodes.

-

Animals are observed for the presence or absence of a seizure, characterized by a stereotyped "stunned" posture with forelimb and jaw clonus.

-

The protective effect is determined as the percentage of animals in which the seizure is blocked.

-

-

Procedure for MES Model:

-

This compound or vehicle is administered at various doses.

-

After a pre-treatment period, a high-frequency, high-intensity electrical stimulus is delivered via corneal electrodes.

-

The primary endpoint is the presence or absence of a tonic hindlimb extension.

-

The anticonvulsant effect is measured as the ability of the compound to prevent the tonic hindlimb extension.

-

Applications in Neuroscience Research

This compound is a valuable pharmacological tool for a wide range of neuroscience research applications, including:

-

Investigating the role of mGluR1 in synaptic plasticity: By selectively blocking mGluR1, researchers can elucidate its contribution to LTP and LTD in various brain regions.

-

Exploring the pathophysiology of epilepsy: The anticonvulsant properties of this compound make it a useful compound for studying the involvement of mGluR1 in seizure generation and propagation.[1]

-

Studying mechanisms of nociception and chronic pain: The anti-hyperalgesic effects of this compound can be leveraged to investigate the role of mGluR1 in central sensitization and the processing of pain signals.

-

Probing the therapeutic potential of mGluR1 antagonism in other CNS disorders: Given the widespread distribution and function of mGluR1, this compound can be used to explore its relevance in models of anxiety, depression, and neurodegenerative diseases.

Conclusion

This compound is a selective mGluR1 antagonist with demonstrated efficacy in preclinical models of pain and epilepsy. Its well-defined mechanism of action and selectivity make it an indispensable tool for neuroscience researchers investigating the multifaceted roles of mGluR1 in health and disease. This guide provides a foundational understanding of its properties and methodologies for its application, facilitating further exploration into the therapeutic potential of targeting the mGluR1 receptor.

References

In Vitro Characterization of LY456236: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of LY456236, a selective antagonist of the metabotropic glutamate receptor 1 (mGlu1). The data presented herein is crucial for understanding its mechanism of action and guiding further research and development.

Core Pharmacological Data

The in vitro activity of this compound has been characterized through functional assays to determine its potency and selectivity as an mGlu1 receptor antagonist.

| Compound | Target | Assay Type | Potency (IC₅₀) | Selectivity |

| This compound | mGlu1 | Functional Antagonism | 143 nM | >70-fold vs. mGlu5 |

| This compound | mGlu5 | Functional Antagonism | >10 µM |

Table 1: In Vitro Potency and Selectivity of this compound. [1]

Signaling Pathway of mGlu1 and Inhibition by this compound

Metabotropic glutamate receptor 1 (mGlu1) is a G-protein coupled receptor (GPCR) that plays a significant role in excitatory synaptic transmission.[2][3] Upon activation by its endogenous ligand, glutamate, the mGlu1 receptor initiates a signaling cascade through its coupling to Gq/G11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As an antagonist, this compound binds to the mGlu1 receptor and prevents this cascade from occurring.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These represent standard protocols for characterizing a novel GPCR ligand.

Radioligand Binding Assay (Hypothetical Protocol for Kᵢ Determination)

This assay would be used to determine the binding affinity (Kᵢ) of this compound for the mGlu1 receptor.

1. Membrane Preparation:

-

Culture HEK293 cells stably expressing the human mGlu1 receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

2. Binding Reaction:

-

In a 96-well plate, add cell membranes (20-50 µg of protein).

-

Add a fixed concentration of a suitable radioligand for mGlu1 (e.g., [³H]Quisqualic acid).[4][5][6]

-

Add increasing concentrations of unlabeled this compound (competitor).

-

For non-specific binding determination, add a high concentration of a known mGlu1 ligand (e.g., unlabeled glutamate).

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

3. Separation and Detection:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer.

-

Dry the filters and add scintillation cocktail.

-

Count the radioactivity using a scintillation counter.

4. Data Analysis:

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assay: Intracellular Calcium Mobilization (for IC₅₀ Determination)

This assay measures the ability of this compound to inhibit glutamate-induced increases in intracellular calcium, a downstream effect of mGlu1 receptor activation.

1. Cell Preparation:

-

Seed HEK293 cells expressing the mGlu1 receptor into a 96-well black-walled, clear-bottom plate.

-

Allow cells to attach and grow overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Wash the cells to remove excess dye.

2. Compound Addition and Stimulation:

-

Add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

-

Add a fixed concentration of glutamate (agonist) that elicits a submaximal response (e.g., EC₈₀).

3. Signal Detection:

-

Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

-

Record the fluorescence signal over time to capture the peak response.

4. Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).

-

Plot the normalized response against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates a typical workflow for the in vitro characterization of a novel compound like this compound.

References

- 1. LY 456236 hydrochloride | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]

- 2. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 3. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel binding assay for metabotropic glutamate receptors using [3H] L-quisqualic acid and recombinant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. znaturforsch.com [znaturforsch.com]

Investigating the Role of mGlu1 Receptors with LY456236: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of LY456236, a selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGlu1), in neuroscience research. This document details the pharmacological properties of this compound, provides established experimental protocols for its use in key in vitro and in vivo assays, and presents quantitative data from relevant studies. Furthermore, this guide includes detailed signaling pathway and experimental workflow diagrams to facilitate the design and execution of studies investigating the role of mGlu1 receptors.

Introduction to this compound and mGlu1 Receptors

Metabotropic glutamate receptor 1 (mGlu1) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[1][2] Upon activation by glutamate, mGlu1 receptors typically couple to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade. This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[1][2][3][4] This canonical pathway, along with other non-canonical signaling cascades, allows mGlu1 receptors to influence a wide array of neuronal processes, including learning, memory, and pain perception.

This compound, also known as (4-methoxy-phenyl)-(6-methoxy-quinazolin-4-yl)-amine hydrochloride, is a potent and selective antagonist of the mGlu1 receptor.[1] It acts as a non-competitive antagonist, meaning it does not compete with glutamate for the same binding site. This property makes it a valuable tool for dissecting the specific functions of mGlu1 receptors without directly interfering with the actions of the endogenous agonist.

Quantitative Data for this compound

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Assay Type | Preparation | Agonist | Parameter | Value | Reference |

| Phosphoinositide Hydrolysis | Recombinant human mGlu1b receptors | Glutamate | IC50 | 140 nM | [5] |

| Calcium Mobilization | Recombinant rat mGlu1a receptor | Glutamate | IC50 | 3.24 nM (for JNJ16259685, a similar potent antagonist) | [6] |

| Synaptic Transmission | Rat cerebellar slices | - | IC50 for inhibition of synaptic activation | 19 nM (for JNJ16259685) | [6] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Assay | Doses Administered | Effect | Reference |

| Mouse | Formalin Test | 10 - 30 mg/kg | Reduced hyperalgesia | [1] |

| Rat | Spinal Nerve Ligation (SNL) | Not specified | Completely reversed mechanical allodynia | [1] |

| Rat | Vogel Conflict Test | 10 - 30 mg/kg | Anxiolytic-like effects | [1] |

| Rat | Conditioned Lick Suppression (CLS) | 10 - 30 mg/kg | Anxiolytic-like effects | [1] |

Table 3: Comparative Efficacy of mGlu1 and mGlu5 Antagonists in Pain Models

| Compound | Target | Animal Model | Effect | Reference |

| This compound | mGlu1 Antagonist | Mouse Formalin Test | Reduced hyperalgesia | [1] |

| This compound | mGlu1 Antagonist | Rat SNL Model | Completely reversed allodynia | [1] |

| MPEP | mGlu5 Antagonist | Mouse Formalin Test | Reduced hyperalgesia | [1] |

| MTEP | mGlu5 Antagonist | Mouse Formalin Test | Reduced hyperalgesia | [1] |

| MPEP | mGlu5 Antagonist | Rat SNL Model | Reduced mechanical allodynia | [1] |

| MTEP | mGlu5 Antagonist | Rat SNL Model | Reduced mechanical allodynia | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate mGlu1 receptor function.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp in Hippocampal Slices

This protocol is designed to assess the effect of this compound on synaptic transmission in hippocampal brain slices.

Materials:

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution

-

This compound stock solution

-

Dissection tools

-

Vibrating microtome

-

Patch-clamp rig with microscope and micromanipulators

-

Data acquisition system

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate an adult rodent.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibrating microtome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Recording Setup:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.

-

Visualize CA1 pyramidal neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

-

-

Whole-Cell Recording:

-

Establish a whole-cell patch-clamp configuration on a CA1 pyramidal neuron.

-

Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs) in response to stimulation of Schaffer collaterals.

-

Bath-apply this compound at the desired concentration (e.g., 1-10 µM) and record the changes in synaptic responses.

-

To study long-term potentiation (LTP), a high-frequency stimulation (HFS) protocol can be applied in the presence and absence of this compound.[7][8][9]

-

In Vitro Calcium Imaging in Cultured Neurons

This protocol measures changes in intracellular calcium concentration in response to mGlu1 receptor activation and its blockade by this compound.

Materials:

-

Primary neuronal culture or neuronal cell line

-

Culture medium and supplements

-

Fura-2 AM calcium indicator dye

-

Pluronic F-127

-

Imaging buffer (e.g., Hanks' Balanced Salt Solution)

-

Glutamate or a specific mGlu1 agonist

-

This compound stock solution

-

Fluorescence microscope with an imaging system capable of ratiometric imaging

Procedure:

-

Cell Preparation:

-

Plate neurons on glass-bottom dishes or coverslips suitable for imaging.

-

Allow cells to adhere and grow to the desired confluency.

-

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in imaging buffer).

-

Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.

-

Wash the cells with imaging buffer to remove excess dye and allow for de-esterification of the dye for at least 30 minutes.[10][11][12]

-

-

Calcium Imaging:

-

Mount the dish/coverslip on the microscope stage.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Apply a stimulus (e.g., glutamate) to induce mGlu1 receptor-mediated calcium release and record the change in the 340/380 nm fluorescence ratio.

-

To test the effect of this compound, pre-incubate the cells with the desired concentration of the antagonist before applying the agonist.

-

In Vivo Formalin Test for Nociception

This protocol assesses the analgesic effects of this compound in a model of inflammatory pain.[4][13][14][15][16][17][18][19]

Materials:

-

Rodents (mice or rats)

-

Formalin solution (e.g., 1-5%)

-

This compound solution for injection (e.g., intraperitoneal)

-

Observation chambers with mirrors for clear viewing of the paws

-

Timer

Procedure:

-

Acclimation:

-

Acclimate the animals to the testing environment and handling for several days before the experiment.

-

-

Drug Administration:

-

Administer this compound or vehicle to the animals at the desired dose and route (e.g., 10-30 mg/kg, i.p.) at a predetermined time before the formalin injection.

-

-

Formalin Injection:

-

Gently restrain the animal and inject a small volume (e.g., 20-50 µL) of formalin solution into the plantar surface of one hind paw.

-

-

Behavioral Observation:

-

Immediately place the animal in the observation chamber.

-

Record the amount of time the animal spends licking, biting, or flinching the injected paw over a set period (e.g., 60 minutes).

-

The response is typically biphasic: an early phase (0-5 minutes) and a late phase (15-60 minutes).

-

Analyze the data by comparing the nociceptive behaviors in the this compound-treated group to the vehicle-treated group for both phases.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways of mGlu1 receptors and typical experimental workflows for investigating the effects of this compound.

Signaling Pathways

Caption: Canonical mGlu1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflows

Caption: Workflow for investigating this compound's effect on synaptic transmission and plasticity.

Caption: Workflow for assessing this compound's impact on mGlu1-mediated calcium signaling.

Caption: In vivo workflow for evaluating the analgesic effects of this compound using the formalin test.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Knockdown of spinal metabotropic glutamate receptor 1 (mGluR1) alleviates pain and restores opioid efficacy after nerve injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Requirements for LTP induction by pairing in hippocampal CA1 pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of long-term potentiation and long-term depression is cell-type specific in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LTP induction modifies functional relationship among hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. moodle2.units.it [moodle2.units.it]

- 11. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. researchgate.net [researchgate.net]

- 14. The formalin test: scoring properties of the first and second phases of the pain response in rats [pubmed.ncbi.nlm.nih.gov]

- 15. Analgesic effects of mGlu1 and mGlu5 receptor antagonists in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modified formalin test: characteristic biphasic pain response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. criver.com [criver.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Selective mGluR1 Antagonist LY456236: A Technical Overview of its Impact on Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of LY456236, a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1), on synaptic plasticity. By examining the foundational role of mGluR1 in the induction and maintenance of long-term potentiation (LTP) and long-term depression (LTD), this document elucidates the expected pharmacological impact of this compound on synaptic strength modulation. The information presented herein is curated from preclinical research and is intended to inform further investigation and drug development efforts targeting glutamatergic signaling pathways.

Core Mechanism of Action

Quantitative Data on mGluR1-Mediated Synaptic Plasticity

| Parameter | Wild-Type (+/+) | mGluR1 Knockout (-/-) | Implication for this compound |

| LTP Induction Success Rate | 73% of O/A interneurons | LTP absent | High probability of LTP inhibition |

| Average EPSC Potentiation | 249 ± 48% of control | No significant change | Expected reduction in EPSC potentiation |

| Failure Rate Change | 60 ± 13% of control | No significant change | Attenuation of the decrease in synaptic failure rate |

| EPSC Amplitude Increase (excluding failures) | 156 ± 21% of control | No significant change | Expected reduction in the increase of EPSC amplitude |

Data derived from studies on oriens/alveus (O/A) interneurons in mouse hippocampal slices. The absence of LTP in mGluR1 knockout mice strongly suggests that a selective antagonist like this compound would produce a similar inhibitory effect.

Experimental Protocols

The following is a representative experimental protocol for assessing the effect of a pharmacological agent like this compound on LTP in hippocampal slices, based on standard methodologies cited in synaptic plasticity research.

Hippocampal Slice Preparation

-

Animal Model: Male C57BL/6 mice (6-10 weeks old).

-

Procedure:

-

Anesthetize the mouse and perform decapitation.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

-

Prepare transverse hippocampal slices (400 µm thickness) using a vibratome.

-

Transfer slices to an interface or submersion chamber for recovery for at least 1 hour before recording.

-

Electrophysiological Recording

-

Setup: Slices are placed in a recording chamber and continuously perfused with oxygenated aCSF.

-

Stimulation: A bipolar stimulating electrode is positioned in the Schaffer collateral pathway to evoke synaptic responses.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode filled with aCSF.

Long-Term Potentiation (LTP) Induction

-

Baseline Recording: Record stable baseline fEPSPs for 20-30 minutes at a low stimulation frequency (e.g., 0.05 Hz).

-

Drug Application: Apply this compound at the desired concentration to the perfusion bath and record for another 20-30 minutes to assess its effect on baseline transmission.

-

LTP Induction Protocol: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), which consists of bursts of high-frequency pulses.

-

Post-Induction Recording: Record fEPSPs for at least 60 minutes post-induction to measure the magnitude and stability of LTP.

Signaling Pathways and Visualizations

The antagonism of mGluR1 by this compound disrupts a critical signaling cascade involved in synaptic plasticity. The following diagrams, generated using the DOT language, illustrate the mGluR1 signaling pathway and a typical experimental workflow for studying LTP.

Preliminary Efficacy of LY456236: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY456236, chemically identified as 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine (CAS No. 338736-46-2), is a small molecule belonging to the quinazoline class of compounds.[1][2] While initial database entries suggested potential activity as a selective 5-HT1D receptor antagonist or a metabotropic glutamate receptor 1 (mGluR1) antagonist, a comprehensive review of the scientific literature indicates a more probable and potent role as an anticancer agent.[1][3] Structurally similar quinazoline derivatives have demonstrated significant efficacy in preclinical cancer models, primarily through the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth and drug resistance. This document provides an in-depth technical guide to the preliminary efficacy of this compound, drawing upon data from closely related analogs to elucidate its potential mechanism of action, experimental evaluation, and relevant signaling pathways.

Quantitative Efficacy Data of Structurally Related Quinazoline Derivatives

Due to the limited publicly available data specifically for this compound, the following tables summarize the efficacy of structurally analogous quinazoline compounds, providing a benchmark for its potential activity.

Table 1: In Vitro Efficacy of Quinazoline Analogs in Cancer Cell Lines

| Compound | Chemical Name | Cancer Cell Line | Assay Type | Efficacy Metric (IC₅₀/EC₅₀) | Reference |

| Analog 1 | N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | T47D (Breast Cancer) | Caspase-3 Activation | EC₅₀ = 2 nM | [4][5] |

| T47D (Breast Cancer) | Cell Proliferation | GI₅₀ = 2 nM | [6] | ||

| Analog 2 | 2,6-disubstituted-quinazoline-4-one | Various | Cytotoxicity | IC₅₀ = 0.3 µM | [7] |

| Analog 3 | 4-anilino-2-substituted quinazoline | Various | Tubulin Polymerization Inhibition | IC₅₀ = 2.45 µM | [7] |

| Various | Antiproliferative Activity | IC₅₀ = 0.11 µM | [7] | ||

| Analog 4 | 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline (6x) | PC3 (Prostate Cancer) | Cytotoxicity | IC₅₀ = 6.2 ± 0.9 µM | [8] |

| BGC823 (Gastric Cancer) | Cytotoxicity | IC₅₀ = 3.2 ± 0.1 µM | [8] | ||

| Bcap37 (Breast Cancer) | Cytotoxicity | IC₅₀ = 3.1 ± 0.1 µM | [8] |

Table 2: In Vivo Efficacy of a Quinazoline Analog

| Compound | Model | Efficacy Endpoint | Outcome | Reference |

| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | MX-1 Human Breast Cancer Xenograft | Tumor Growth Inhibition | Highly efficacious | [4][5] |

| PC-3 Prostate Cancer Xenograft | Tumor Growth Inhibition | Efficacious | [6] |

Core Mechanism of Action: Induction of Apoptosis

The primary mechanism of action for quinazoline derivatives structurally similar to this compound is the induction of apoptosis, or programmed cell death, in cancer cells. This is a critical pathway for eliminating malignant cells and is a target for many successful chemotherapeutic agents. The process is often initiated through the intrinsic mitochondrial pathway, characterized by the activation of caspase enzymes, which are the executioners of apoptosis.

A key analog, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, has been shown to be a potent inducer of apoptosis with an EC₅₀ of 2 nM in a cell-based caspase activation assay.[4][5] This suggests that this compound may also function as a powerful pro-apoptotic agent.

Potential Signaling Pathways

The anticancer activity of quinazoline derivatives involves modulation of several critical signaling pathways.

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 3. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 4. Discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer and efficacious anticancer agent with high blood brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. P-glycoprotein Inhibition Service | Evotec [evotec.com]

- 8. Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the mGlu1 Receptor Antagonist LY456236 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of LY456236, a selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGlu1), in cell culture experiments. Detailed protocols for key assays, quantitative data for this compound and other relevant mGlu1 antagonists, and visualizations of the underlying signaling pathway and experimental workflows are included to facilitate research into the role of the mGlu1 receptor in cellular processes.

Introduction to this compound and the mGlu1 Receptor

This compound is a potent and selective antagonist of the mGlu1 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability. The mGlu1 receptor is primarily coupled to Gq/G11 proteins, and its activation leads to the stimulation of phospholipase Cβ (PLCβ). This initiates a signaling cascade involving the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Dysregulation of mGlu1 receptor signaling has been implicated in various neurological and psychiatric disorders, as well as in the progression of certain cancers, such as melanoma and glioma.

Quantitative Data for mGlu1 Receptor Antagonists

The following tables summarize the in vitro potency of this compound and other commonly used selective mGlu1 receptor antagonists. This data is essential for determining appropriate experimental concentrations.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line/Tissue | IC50 | Reference |

| Phosphoinositide Hydrolysis | Not Specified | 140 nM | [1] |

Table 2: In Vitro Potency of Other Selective mGlu1 Receptor Antagonists

| Compound | Assay | Cell Line/Tissue | IC50 / Ki | Reference |

| JNJ16259685 | Glutamate-induced Ca2+ mobilization | Human mGlu1a expressing cells | 1.21 nM (IC50) | [2] |

| JNJ16259685 | [3H]R214127 binding | Rat mGlu1a expressing cells | 0.34 nM (Ki) | [2] |

| JNJ16259685 | Glutamate-mediated inositol phosphate production | Primary cerebellar cultures | 1.73 nM (IC50) | [2] |

| BAY36-7620 | Glutamate-induced IP production | HEK293 cells expressing mGlu1a | 0.16 µM (IC50) | [3] |

| BAY36-7620 | Constitutive mGlu1a activity | HEK293 cells expressing mGlu1a | 0.38 µM (IC50) | [3] |

Signaling Pathway

The canonical signaling pathway activated by the mGlu1 receptor is depicted below. This compound acts as an antagonist at the mGlu1 receptor, thereby inhibiting these downstream signaling events.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on mGlu1 receptor activity in cell culture.

General Cell Culture and Treatment with this compound

This protocol provides a general guideline for culturing cells and treating them with this compound. Specific cell lines (e.g., HEK293 expressing mGlu1, melanoma cell lines like SK-MEL-2 and SK-MEL-5, or glioma cell lines like U87 and U251) and media will need to be optimized for your specific experimental needs.

Materials:

-

Cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture plates or flasks

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Grow cells to 80-90% confluency in a T75 flask.

-

Wash cells with PBS and detach using trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and count the cells.

-

Seed cells into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a predetermined density and allow them to adhere overnight.

-

-

Treatment with this compound:

-

Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and assay (e.g., ranging from 1 nM to 10 µM).

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours), depending on the specific assay.

-

Phosphoinositide (PI) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates (IPs), the products of PLCβ-mediated hydrolysis of PIP2, to determine the antagonistic effect of this compound on mGlu1 receptor activity.

Materials:

-

Cells expressing the mGlu1 receptor

-

[³H]-myo-inositol

-

Inositol-free DMEM

-

Dialyzed FBS

-

mGlu1 receptor agonist (e.g., Glutamate or Quisqualate)

-

This compound

-

Lithium chloride (LiCl)

-

Formic acid

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Labeling:

-

Seed cells in 24-well plates.

-

The next day, replace the medium with inositol-free DMEM containing 1% dialyzed FBS and [³H]-myo-inositol (1 µCi/well).

-

Incubate for 16-24 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.

-

-

Assay Performance:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with different concentrations of this compound or vehicle in a buffer containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

-

Stimulate the cells with an mGlu1 receptor agonist (at a concentration that elicits a submaximal response, e.g., EC80) for 30-60 minutes at 37°C.

-

Terminate the reaction by adding ice-cold formic acid.

-

Isolate the total inositol phosphates using anion-exchange chromatography.

-

Quantify the amount of [³H]-inositol phosphates by liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the agonist-induced IP accumulation by this compound at each concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to mGlu1 receptor activation and its inhibition by this compound, using a fluorescent calcium indicator.

Materials:

-

Cells expressing the mGlu1 receptor

-

Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

mGlu1 receptor agonist

-

This compound

-

Fluorescence plate reader with an injection system or fluorescence microscope

Procedure:

-

Cell Loading with Calcium Indicator:

-

Seed cells in a black-walled, clear-bottom 96-well plate.

-

The next day, wash the cells with HBSS.

-

Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

-

Measurement of Calcium Response:

-

Place the plate in the fluorescence plate reader.

-

Add different concentrations of this compound or vehicle to the wells and incubate for a short period (e.g., 5-15 minutes).

-

Establish a baseline fluorescence reading.

-

Inject the mGlu1 receptor agonist and immediately start recording the fluorescence signal over time. For Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure emission at 510 nm. For Fluo-4, use an excitation of ~490 nm and measure emission at ~520 nm.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths for Fura-2.

-

Determine the peak response for each condition.

-

Calculate the percentage of inhibition of the agonist-induced calcium response by this compound.

-

Determine the IC50 value.

-

Cell Viability/Proliferation Assay

This assay assesses the effect of this compound on the viability and/or proliferation of cells, which is particularly relevant for cancer cell lines where mGlu1 receptor signaling may be involved in tumor growth.

Materials:

-

Cell line of interest (e.g., melanoma or glioma cells)

-

Complete cell culture medium

-

This compound

-

Cell viability reagent (e.g., MTT, MTS, WST-1, or a luminescent ATP-based assay kit like CellTiter-Glo®)

-

96-well plates

-

Microplate reader (absorbance, fluorescence, or luminescence)

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.

-

Allow cells to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle for the desired duration (e.g., 24, 48, or 72 hours).

-

-

Viability/Proliferation Measurement (Example using MTT):

-

After the treatment period, add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Express the results as a percentage of the vehicle-treated control.

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) or IC50 value.

-

References

Application Notes and Protocols for In Vivo Dissolution of LY456236

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the dissolution and formulation of LY456236 for in vivo research applications. The protocols and data presented are intended to ensure consistent and effective delivery of this selective mGlu1 receptor antagonist in animal studies.

Compound Information

-

Compound Name: this compound (also known as MPMQ)

-

Form: Typically available as this compound hydrochloride.

-

Mechanism of Action: A selective and orally active antagonist of the metabotropic glutamate receptor 1 (mGlu1).[1][2][3] It functions as a non-competitive antagonist, inhibiting inositol phosphate hydrolysis with an IC50 of approximately 143 nM.[1]

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative data for this compound hydrochloride.

| Parameter | Value | Source(s) |

| Molecular Formula | C₁₆H₁₅N₃O₂ • HCl | [2] |

| Formula Weight | 317.8 g/mol | [2] |

| CAS Number | 338736-46-2 | [2][3] |

| IC₅₀ (mGlu1) | ~143 nM | [1][3] |

| Solubility in DMSO | Sparingly soluble: 1-10 mg/mL. One supplier specifies a maximum concentration of 6.36 mg/mL (20 mM).[4] Another suggests 225.0 mg/mL with sonication and heating to 60°C. | [1][2][4] |

| Solubility in Ethanol | Slightly soluble: 0.1-1 mg/mL | [2] |

| Effective In Vivo Doses | ED₅₀ of 35 mg/kg for audiogenic seizures in mice.[2] Effective at 30 and 100 mg/kg for formalin-induced hyperalgesia.[2] 50 mg/kg per day reduced tumor growth in a mouse model. | [2] |

Experimental Protocols

Protocol 1: Vehicle Preparation and Dissolution of this compound

This protocol describes the preparation of a common vehicle for poorly soluble compounds intended for parenteral administration in animal studies. This formulation is based on a widely used combination of solvents and surfactants that enhance solubility and bioavailability.

Materials:

-

This compound hydrochloride powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile, conical tubes (e.g., 15 mL or 50 mL)

-

Pipettes and sterile tips

-

Vortex mixer

-

Optional: Sonicator water bath

Procedure:

-

Calculate Required Volumes: Determine the total volume of the final formulation needed based on the number of animals, the dose, and the injection volume. A common injection volume for mice is 10 mL/kg.

-

Initial Dissolution in DMSO:

-

Weigh the required amount of this compound hydrochloride powder and place it in a sterile conical tube.

-

Add the calculated volume of DMSO to the tube. The final concentration of DMSO in the vehicle should not exceed 10%. For animals with low tolerance, it is recommended to keep the DMSO concentration below 2%.[1]

-

Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming (up to 60°C) and sonication can aid in dissolution if necessary.[1]

-

-

Addition of PEG300:

-

Add the calculated volume of PEG300 to the DMSO solution. A common final concentration is 40%.

-

Vortex the mixture again until it is homogeneous.

-

-

Addition of Tween-80:

-

Add the calculated volume of Tween-80. A typical final concentration is 5%.

-

Vortex thoroughly to ensure the surfactant is well-dispersated.

-

-

Final Dilution with Saline or PBS:

-

Slowly add the sterile saline or PBS to the mixture to reach the final desired volume. The typical final concentration of the aqueous component is 45%.

-

Vortex the final solution extensively to ensure a uniform and stable formulation. The final solution should be clear.

-

-

Storage: The freshly prepared formulation should be used immediately if possible. If short-term storage is necessary, it should be stored at 4°C and protected from light. Before use, bring the solution to room temperature and vortex again to ensure homogeneity.

Example Formulation (for a 10 mg/mL final concentration):

To prepare 10 mL of a 10 mg/mL solution of this compound:

-

Weigh out 100 mg of this compound hydrochloride.

-

Add 1 mL of DMSO (10% of final volume) and dissolve the compound.

-

Add 4 mL of PEG300 (40% of final volume) and mix.

-

Add 0.5 mL of Tween-80 (5% of final volume) and mix.

-

Add 4.5 mL of sterile saline (45% of final volume) and mix thoroughly.

Visualizations

Signaling Pathway of mGlu1 Receptor

The metabotropic glutamate receptor 1 (mGlu1) is a G-protein coupled receptor (GPCR) that, upon binding to its ligand glutamate, initiates a downstream signaling cascade primarily through the Gq alpha subunit.[5][6][7] This activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[5] The elevated cytosolic Ca²⁺ and DAG work in concert to activate Protein Kinase C (PKC), which then phosphorylates various downstream targets, modulating neuronal excitability and synaptic transmission.[5][7] this compound, as an antagonist, blocks the initial activation of this receptor, thereby inhibiting this entire cascade.

Caption: mGlu1 receptor signaling cascade and point of inhibition by this compound.

Experimental Workflow for In Vivo Studies

The following diagram outlines the logical flow of an in vivo study using this compound, from preparation to data analysis.

Caption: A typical experimental workflow for in vivo studies with this compound.

References

- 1. LY 456236 hydrochloride | EGFR | GluR | TargetMol [targetmol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. LY 456236 hydrochloride | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]

- 4. bio-techne.com [bio-techne.com]

- 5. researchgate.net [researchgate.net]

- 6. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LY456236 in Rodent Models